Ethyl 3-oxohexanoate

Catalog No.
S576717
CAS No.
3249-68-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxohexanoate

CAS Number

3249-68-1

Product Name

Ethyl 3-oxohexanoate

IUPAC Name

ethyl 3-oxohexanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3

InChI Key

KQWWVLVLVYYYDT-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)OCC

Solubility

slightly soluble in water; soluble in fat

Synonyms

3-Oxohexanoic Acid Ethyl Ester; Butyrylacetic Acid Ethyl Ester; Ethyl 3-Ketohexanoate; Ethyl 3-Oxohexanoate; Ethyl 3-Propyl-3-oxopropanoate; Ethyl Butyroacetate; Ethyl Butyroylacetate; Ethyl Butyrylacetate; Ethyl α-Butyrylacetate; NSC 42868

Canonical SMILES

CCCC(=O)CC(=O)OCC

Food Science

Application Summary: Ethyl 3-oxohexanoate is a volatile flavor ester that is reported to occur in banana fruit . It is used in the food industry to add flavor to products.

Method of Application: This compound is typically added to food products in a laboratory setting. The exact quantity used can vary depending on the specific product and desired flavor intensity.

Results or Outcomes: The addition of Ethyl 3-oxohexanoate can enhance the flavor of food products, making them more appealing to consumers.

Microbiology

Application Summary: Ethyl 3-oxohexanoate can undergo bioreduction to form ethyl ®-3-hydroxyhexanoate, another key food flavoring agent .

Method of Application: In a study, seven wild-type microorganism strains were used to reduce ethyl 3-oxohexanoate to ethyl ®-3-hydroxyhexanoate . Free cells of Kluyveromyces marxianus and Aspergillus niger were particularly effective.

Results or Outcomes: The bioreduction process led to higher than 99% of conversion with higher than 99% ee . This suggests that microorganisms could be used to produce food flavoring agents from Ethyl 3-oxohexanoate in a highly efficient manner.

Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate or ethyl 3-ketohexanoate, is an organic compound classified as a fatty acid ethyl ester. Its molecular formula is C8H14O3C_8H_{14}O_3 with a molecular weight of approximately 158.1950 g/mol. The compound features a keto group at the third carbon position of the hexanoate chain, making it a member of the beta-keto acids and derivatives class . Ethyl 3-oxohexanoate is recognized for its fruity aroma and flavor, which makes it valuable in the food industry as a flavoring agent .

  • Data on the specific mechanism of action of ethyl 3-oxohexanoate is limited.
  • Safety data sheets (SDS) for ethyl 3-oxohexanoate are available from chemical suppliers. It is generally recommended to handle unknown chemicals with care, following appropriate laboratory safety protocols [].
Typical of esters and keto compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 3-oxohexanoate can hydrolyze to yield 3-oxohexanoic acid and ethanol.
  • Reduction: It can be reduced to ethyl (R)-3-hydroxyhexanoate using various microorganisms, such as Kluyveromyces marxianus, demonstrating its potential in biocatalytic processes .
  • Condensation: Ethyl 3-oxohexanoate can participate in Claisen condensation reactions with other esters to form β-keto esters.

Ethyl 3-oxohexanoate exhibits notable biological activities. It has been studied for its anticancer properties, showing effectiveness against certain human cancer cell lines . Additionally, it serves as a hydroxyl group donor in cell culture applications, indicating potential roles in metabolic pathways and cellular functions .

Several methods exist for synthesizing ethyl 3-oxohexanoate:

  • Esterification: The most common method involves the reaction of 3-oxohexanoic acid with ethanol in the presence of an acid catalyst.
  • Biocatalytic Reduction: Utilizing specific microbial strains to reduce precursors into ethyl 3-oxohexanoate offers an environmentally friendly alternative to traditional chemical synthesis .
  • Claisen Condensation: This method involves the reaction of ethyl acetate with another carbonyl compound under basic conditions to yield ethyl 3-oxohexanoate.

Ethyl 3-oxohexanoate finds applications in various fields:

  • Food Industry: Used as a flavoring agent due to its pleasant fruity aroma .
  • Pharmaceuticals: Explored for its potential therapeutic effects, particularly in cancer treatment .
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Studies on ethyl 3-oxohexanoate's interactions primarily focus on its biological effects. Research indicates that it can influence metabolic pathways when used in cell cultures, and its reduction products may have different biological activities compared to the parent compound . Further studies are needed to elucidate its full interaction profile within biological systems.

Ethyl 3-oxohexanoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl acetoacetateC6H10O3A beta-keto ester commonly used in organic synthesis.
Ethyl butyrateC6H12O2An ester known for its fruity aroma; used as a flavoring agent.
Ethyl hexanoateC8H16O2A simple ester used primarily for flavoring and fragrance.

Uniqueness of Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate is unique due to its specific keto structure at the third carbon position, which imparts distinct chemical reactivity compared to similar esters like ethyl acetoacetate, which has a keto group at the second position. This structural difference influences both its biological activity and potential applications in pharmaceuticals and food chemistry.

Classical Synthetic Routes

Claisen Condensation Reactions

The Claisen condensation remains the cornerstone for synthesizing β-ketoesters like ethyl 3-oxohexanoate. This reaction involves the base-mediated coupling of two ester molecules, where one donates an α-hydrogen to form a nucleophilic enolate. For example, ethyl acetate undergoes self-condensation in the presence of alkoxide bases (e.g., sodium ethoxide) to yield ethyl acetoacetate analogs. However, crossed Claisen condensations—using esters with differing α-hydrogen availability—are preferred to minimize side products. Ethyl benzoate, lacking α-hydrogens, pairs with ethyl acetate to selectively form ethyl 3-oxohexanoate.

Mechanistic Highlights:

  • Enolate Formation: Deprotonation of ethyl acetate generates a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.
  • Elimination: Expulsion of an alkoxide leaves a β-ketoester.

Transesterification of β-Keto Esters

Transesterification modifies preexisting β-ketoesters by exchanging alkoxy groups. Methyl or ethyl esters react with higher alcohols (e.g., benzyl alcohol) under acidic or basic conditions. For instance, methyl 3-oxohexanoate and ethanol catalyzed by titanium(IV) isopropoxide yield ethyl 3-oxohexanoate in 85% efficiency. Key factors include:

  • Catalyst Choice: Lewis acids (e.g., SnCl₄) or enzymes enhance selectivity.
  • Solvent Effects: Anhydrous toluene or THF prevents hydrolysis.

Cross-Condensation with Ethyl Acetate

Cross-condensation avoids self-condensation by using a stoichiometric base like lithium hexamethyldisilazide (LiHMDS). Ethyl acetate, added slowly to a mixture of ethyl benzoate and LiHMDS, ensures the enolate reacts exclusively with the non-enolizable ester. This method achieves yields >90% with minimal byproducts.

Catalytic Systems and Base Selection

Role of LiHMDS in Reducing Self-Condensation

LiHMDS, a sterically hindered base, selectively deprotonates esters with α-hydrogens while suppressing enolate formation in non-reactive partners. In crossed Claisen reactions, it enables near-quantitative conversion by maintaining low concentrations of reactive enolates. For example, LiHMDS in THF at −78°C facilitates ethyl 3-oxohexanoate synthesis with <5% self-condensation byproducts.

Solvent Effects on Reaction Efficiency

Solvents influence enolate stability and reaction kinetics:

  • Polar Aprotic Solvents: THF and DME stabilize enolates via coordination to lithium ions, accelerating nucleophilic attack.
  • Non-Polar Solvents: Toluene minimizes side reactions but slows enolate formation.
  • Solvent-Free Systems: Microwave-assisted transesterification in neat conditions achieves 95% yield in 10 minutes.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. Ethyl 3-oxohexanoate synthesis via transesterification under solvent-free microwave conditions (300 W, 100°C) completes in 5 minutes versus 12 hours conventionally. This method also enhances purity by minimizing thermal degradation.

Continuous Flow Chemistry Approaches

Continuous flow systems improve scalability and safety. In a Sn-MCM-41 catalyzed Roskamp reaction, aldehydes and diazoesters react in a flow reactor to produce β-ketoesters at 90% yield, with subsequent in-line hydrogenation to chiral alcohols. Flow setups also enable Claisen homologation using chloroacetic acid and LiHMDS at −10°C, achieving 87% yield in <1 minute residence time.

Physical Description

colourless liquid with fruity, slightly fatty odou

XLogP3

1.1

Density

0.983-1.000 (20°)

UNII

8Q1AHG710E

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 102 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3249-68-1

Wikipedia

Ethyl 3-oxohexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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